molecular formula C15H17N3O2 B14609368 2-(2-Ethoxyanilino)benzohydrazide CAS No. 58153-90-5

2-(2-Ethoxyanilino)benzohydrazide

Cat. No.: B14609368
CAS No.: 58153-90-5
M. Wt: 271.31 g/mol
InChI Key: UXMSRVQZCCGKKT-UHFFFAOYSA-N
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Description

2-(2-Ethoxyanilino)benzohydrazide is a chemical compound that belongs to the class of benzohydrazides. Benzohydrazides are known for their diverse biological properties, including antibacterial, antifungal, anticancer, and anti-tubercular activities

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Ethoxyanilino)benzohydrazide typically involves the reaction of 2-ethoxyaniline with benzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The mixture is heated to facilitate the reaction, and the product is then isolated by filtration and recrystallization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-(2-Ethoxyanilino)benzohydrazide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted benzohydrazides .

Mechanism of Action

The mechanism of action of 2-(2-Ethoxyanilino)benzohydrazide involves its interaction with specific molecular targets in cells. It can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential cellular processes, resulting in the death of pathogenic organisms or cancer cells . The compound may also interact with cellular membranes, affecting their integrity and function .

Comparison with Similar Compounds

Uniqueness: 2-(2-Ethoxyanilino)benzohydrazide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethoxy group can influence its solubility, reactivity, and interaction with biological targets, making it a valuable compound for various applications .

Properties

CAS No.

58153-90-5

Molecular Formula

C15H17N3O2

Molecular Weight

271.31 g/mol

IUPAC Name

2-(2-ethoxyanilino)benzohydrazide

InChI

InChI=1S/C15H17N3O2/c1-2-20-14-10-6-5-9-13(14)17-12-8-4-3-7-11(12)15(19)18-16/h3-10,17H,2,16H2,1H3,(H,18,19)

InChI Key

UXMSRVQZCCGKKT-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1NC2=CC=CC=C2C(=O)NN

Origin of Product

United States

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